REACTION_CXSMILES
|
N([O-])=O.[Na+].S(=O)(=O)(O)O.[N+:10]([C:13]1[CH:19]=[C:18]([I:20])[C:16](N)=[C:15]([I:21])[CH:14]=1)([O-:12])=[O:11]>C(O)(=O)C.C(O)C>[I:20][C:18]1[CH:19]=[C:13]([N+:10]([O-:12])=[O:11])[CH:14]=[C:15]([I:21])[CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
96 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(N)C(=C1)I)I
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
cuprous oxide
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting thick mixture was stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added cautiously portionwise to the above mixture at 0° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred 30 mins
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Vigorous effervescence was observed during this addition
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred 20 mins
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
at room temperature and then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
this reaction mixture was poured onto a large amount of ice
|
Type
|
CUSTOM
|
Details
|
The solid which separated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
This solid was dissolved in a minimum amount of chloroform
|
Type
|
CUSTOM
|
Details
|
dried over anhyd
|
Type
|
CUSTOM
|
Details
|
magnesium sulfate, and the solvent was removed
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=C(C1)I)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |